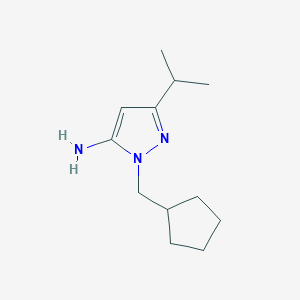
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound that features a benzyl group, a nitrophenyl group, and a phenylmethoxycarbonylamino group attached to a butanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. One common method involves the protection of hydroxy and amino groups using benzyl and phenylmethoxycarbonyl groups, followed by coupling with a nitrophenyl derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of polymer-supported catalysts to facilitate the reactions and improve yields. For example, the use of polymer-supported palladium nanoparticles has been reported to achieve high yields in the debenzylation of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Substitution: The benzyl and phenylmethoxycarbonyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tetrahydroxydiboron and palladium catalysts are commonly used for reduction reactions.
Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the target functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group typically yields an amine derivative .
Applications De Recherche Scientifique
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological targets such as enzymes or receptors. The benzyl and phenylmethoxycarbonyl groups serve as protective groups that can be selectively removed under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenol: A simpler compound with a nitrophenyl group, used in various chemical reactions.
Benzylpenicillin: Contains a benzyl group and is used as an antibiotic.
Phenylmethoxycarbonyl derivatives: Used in organic synthesis as protective groups.
Uniqueness
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo selective deprotection and reduction reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C25H22N2O8 |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C25H22N2O8/c28-23(33-16-18-7-3-1-4-8-18)15-22(26-25(30)34-17-19-9-5-2-6-10-19)24(29)35-21-13-11-20(12-14-21)27(31)32/h1-14,22H,15-17H2,(H,26,30) |
Clé InChI |
PDNCLFWZMMRDCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)
![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13872059.png)

![6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B13872062.png)
![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)
![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13872086.png)

![4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)
![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)



![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)
